1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring a trifluoromethylphenyl core substituted with two distinct heterocyclic moieties: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility, which enable interactions with biological targets such as kinases, GPCRs, and ion channels . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the heterocyclic substituents (furan and thiophene) may influence solubility, bioavailability, and target specificity .
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c20-19(21,22)16-5-1-2-6-17(16)23-18(25)24(12-14-8-10-26-13-14)9-7-15-4-3-11-27-15/h1-6,8,10-11,13H,7,9,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHNWOZSHMDTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, a compound featuring furan, thiophene, and urea moieties, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on current research findings.
Synthesis
The compound can be synthesized through several steps involving the formation of key intermediates:
- Formation of Furan Intermediate : Furan-3-carboxaldehyde is reacted with an appropriate alkylating agent under basic conditions.
- Synthesis of Thiophene Intermediate : Thiophene-2-carboxaldehyde undergoes a similar alkylation process.
- Coupling : The furan and thiophene intermediates are coupled with a urea derivative to yield the final product.
Biological Activity
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. Notable activities include:
Anticancer Activity
Research indicates that compounds containing urea and thiourea functionalities exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including:
- Non-small lung cancer (EKVX)
- Leukemia (RPMI-8226)
- Ovarian cancer (OVCAR-4)
In particular, studies have reported GI50 values indicating potent activity against these cell lines, suggesting that the target compound may possess similar or enhanced anticancer properties due to its unique structure .
Antimicrobial Properties
Compounds with thiourea and urea functionalities are known for their antimicrobial activities. The target compound may exhibit:
- Antibacterial : Effective against a range of bacterial strains.
- Antifungal : Potential activity against fungal pathogens.
These properties stem from the ability of thiourea derivatives to form hydrogen bonds and interact with microbial targets .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with specific enzymes or receptors, modulating their activity.
- Non-Covalent Interactions : Participation in π-π stacking and hydrogen bonding due to the presence of aromatic rings.
Case Studies
- Antitumor Activity Evaluation : A study reported the synthesis of a related urea derivative which demonstrated broad-spectrum antitumor activity with selective cytotoxicity towards various cancer cell lines. The compound's effectiveness was measured through IC50 values, showcasing its potential as an anticancer agent .
- GSK-3 Inhibition : Another study focused on derivatives similar to the target compound, where modifications led to enhanced inhibition of glycogen synthase kinase 3 (GSK-3), a critical regulator in cancer pathways. The most active derivative showed an IC50 value significantly lower than standard references .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line/Target | GI50/IC50 Value (µM) |
|---|---|---|---|
| N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | Antitumor | EKVX | 1.7 |
| N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)urea | GSK-3 Inhibition | - | 140 |
| N-(4/6-substituted-BT-2-yl)-N′-(p-substituted)ureas | Cytotoxicity | B16-F10 | 16.23 |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Substitutions: The target compound’s furan and thiophene groups contrast with pyridine (M64) or thiazole (8j) in analogs. Thiophene’s sulfur atom could improve π-stacking interactions with aromatic residues in enzyme active sites, similar to thiazole in 8j .
Trifluoromethyl Positioning :
- The 2-(trifluoromethyl)phenyl group in the target compound aligns with 8j and 7n, which show antiproliferative effects. This substituent likely enhances target affinity through hydrophobic and electrostatic interactions .
Biological Activity Gaps :
- Unlike M64 (FAK activator) or 14 (antimalarial), the target compound lacks direct biological data. However, urea derivatives with trifluoromethyl groups frequently exhibit kinase inhibitory activity, suggesting plausible overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
